Ethyl 6-iodobenzofuran-2-carboxylate
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Overview
Description
Ethyl 6-iodobenzofuran-2-carboxylate is an organic compound with the molecular formula C11H9IO3 and a molecular weight of 316.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of an iodine atom at the 6th position and an ethyl ester group at the 2nd position of the benzofuran ring makes this compound unique .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-iodobenzofuran-2-carboxylate can be synthesized through various synthetic routes. One common method involves the iodination of benzofuran derivatives followed by esterification. The iodination is typically carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . The resulting iodinated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields . The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form quinone derivatives under the influence of strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkyl halides in the presence of a base, such as potassium carbonate or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 6-iodobenzofuran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-iodobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the benzofuran ring play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups, leading to the formation of biologically active derivatives . Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Ethyl 6-iodobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 6-bromobenzofuran-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 6-chlorobenzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 6-fluorobenzofuran-2-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated counterparts .
Properties
IUPAC Name |
ethyl 6-iodo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIALFIYSKQOYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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